molecular formula C9H12O2S B15319094 4-(3-Mercaptopropyl)benzene-1,2-diol

4-(3-Mercaptopropyl)benzene-1,2-diol

Cat. No.: B15319094
M. Wt: 184.26 g/mol
InChI Key: ZADYLNTVNPFNFU-UHFFFAOYSA-N
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Description

4-(3-Mercaptopropyl)benzene-1,2-diol is an organic compound characterized by the presence of a benzene ring substituted with a mercaptopropyl group and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic aromatic substitution reaction, where a suitable mercaptopropyl precursor reacts with a benzene-1,2-diol under controlled conditions .

Industrial Production Methods

In industrial settings, the production of 4-(3-Mercaptopropyl)benzene-1,2-diol may involve large-scale electrophilic aromatic substitution reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Mercaptopropyl)benzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The mercaptopropyl group can be reduced to form thiols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as halides and amines can react with the hydroxyl groups under basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Thiols and related derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

4-(3-Mercaptopropyl)benzene-1,2-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Mercaptopropyl)benzene-1,2-diol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Mercaptopropyl)benzene-1,2-diol is unique due to the presence of both hydroxyl and mercaptopropyl groups, which confer distinct chemical reactivity and potential applications. This combination of functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

4-(3-sulfanylpropyl)benzene-1,2-diol

InChI

InChI=1S/C9H12O2S/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-4,6,10-12H,1-2,5H2

InChI Key

ZADYLNTVNPFNFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCS)O)O

Origin of Product

United States

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